(S)-1-Boc-3-amino-pyrrolidine HCl
Description
Significance of Chiral Amines in Pharmaceutical and Agrochemical Industries
Chiral amines are organic compounds containing a nitrogen atom that is part of a chiral center. They are of paramount importance in the pharmaceutical and agrochemical industries, serving as fundamental building blocks for a vast array of active ingredients. marketresearchintellect.comresearchgate.net It is estimated that approximately 40% of all chiral drugs sold contain a chiral amine as a core structural element. openaccessgovernment.org The significance of chirality in drug design cannot be overstated. Often, only one of a molecule's two mirror-image forms, or enantiomers, will produce the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. openaccessgovernment.org A tragic historical example is the drug thalidomide, where one enantiomer was an effective sedative, but the other caused severe birth defects. openaccessgovernment.org
In the agrochemical sector, the use of single-enantiomer pesticides and herbicides can lead to greater efficacy and a reduced environmental footprint, as the active compound is targeted more specifically to its biological target. marketresearchintellect.com The synthesis of these enantiomerically pure compounds often relies on the availability of high-quality chiral building blocks, such as chiral amines. researchgate.net
The Role of Pyrrolidine (B122466) Derivatives as Key Building Blocks in Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is one of the most frequently utilized scaffolds in medicinal chemistry. nih.govnih.gov Its prevalence is highlighted by the fact that it is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The popularity of the pyrrolidine scaffold can be attributed to several key features:
Structural Versatility: The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space, which is advantageous for optimizing interactions with biological targets. nih.gov
Improved Physicochemical Properties: Incorporating a pyrrolidine motif can enhance a drug candidate's aqueous solubility and other important pharmacokinetic properties. pharmablock.com
Hydrogen Bonding Capabilities: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if it bears a hydrogen atom, it can also serve as a hydrogen bond donor, facilitating strong binding to proteins and other biological macromolecules. pharmablock.com
Biostructural Mimicry: The pyrrolidine ring is a core component of the natural amino acid proline, making it a familiar structure in biological systems. pharmablock.com
Overview of (S)-1-Boc-3-amino-pyrrolidine HCl as a Versatile Chiral Synthetic Intermediate
This compound is a specific chiral pyrrolidine derivative that has gained significant traction as a versatile building block in organic synthesis. chemimpex.com Its structure features a pyrrolidine ring with a primary amine group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The "(S)" designation indicates the specific stereochemistry at the chiral center. The hydrochloride (HCl) salt form enhances the compound's stability and ease of handling.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQHLWCRRNDFIY-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662461 | |
| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874140-63-3 | |
| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 1 Boc 3 Amino Pyrrolidine Hcl
Enantioselective Synthesis Strategies and Asymmetric Catalysis
The construction of the chiral pyrrolidine (B122466) core with precise control over its stereochemistry is the cornerstone of synthesizing (S)-1-Boc-3-amino-pyrrolidine HCl. Modern synthetic approaches have increasingly moved away from classical resolution, which inherently discards at least half of the material, towards more atom-economical asymmetric catalytic methods. wikipedia.org These strategies aim to create the desired enantiomer directly, maximizing yield and minimizing waste.
Chiral Auxiliary-Mediated Approaches to Pyrrolidine Ring Construction
One established method for inducing chirality is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com
A common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, (R)-phenylglycinol can be condensed with aldehydes to form chiral imines, which then undergo diastereoselective additions. nih.gov Similarly, Evans auxiliaries, which are chiral oxazolidinones, can be used to control the stereochemistry of alkylation reactions that form precursors to the pyrrolidine ring. youtube.com The auxiliary enforces a specific conformation, leading to the preferential formation of one diastereomer. Subsequent cyclization and removal of the auxiliary yield the enantiomerically enriched pyrrolidine.
| Chiral Auxiliary | Typical Application | Key Advantage |
| (R)-Phenylglycinol | Diastereoselective addition to imines | Readily available starting material |
| Evans Oxazolidinones | Stereocontrolled alkylation reactions | High diastereoselectivity |
| 8-Phenylmenthol | Asymmetric Diels-Alder reactions | Early example of a powerful auxiliary youtube.com |
| Chiral Mandelic Acid | Various asymmetric transformations | Versatile and effective youtube.com |
Asymmetric Organocatalysis in the Stereocontrolled Formation of Pyrrolidines
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for creating chiral molecules. mdpi.comnih.gov This field has seen explosive growth, with proline and its derivatives being among the most successful catalysts. mdpi.comnih.gov These catalysts operate through various activation modes, such as enamine or iminium ion formation, to facilitate highly enantioselective transformations.
For the synthesis of substituted pyrrolidines, organocatalytic methods like Michael additions, aldol (B89426) reactions, and cascade reactions have been successfully employed. rsc.orgacs.org For example, a cinchona alkaloid-derived bifunctional amino-squaramide catalyst can promote the asymmetric cascade reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org Another approach involves the "clip-cycle" strategy, where a chiral phosphoric acid catalyzes the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine to form the pyrrolidine ring with high enantiomeric excess. whiterose.ac.ukacs.org
| Organocatalyst Type | Reaction | Key Feature |
| Proline and Derivatives | Aldol and Michael reactions | Metal-free, mimics natural enzymes mdpi.comnih.gov |
| Cinchona Alkaloid Derivatives | Cascade reactions | Bifunctional activation for high selectivity rsc.org |
| Chiral Phosphoric Acids | Intramolecular aza-Michael reactions | Forms pyrrolidines with high enantioselectivity whiterose.ac.ukacs.org |
| Diarylprolinol Silyl Ethers | Asymmetric functionalization of aldehydes | Powerful and versatile catalysts nih.gov |
Transition Metal-Catalyzed Enantioselective Routes to this compound Precursors
Transition metal catalysis provides a versatile and efficient platform for the synthesis of chiral pyrrolidines. These methods often involve the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
A prominent example is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefins, which is a highly atom-economical route to substituted pyrrolidines. mappingignorance.orgrsc.org Chiral complexes of copper(I) or silver(I) with ligands such as those derived from bis(phosphine)s can catalyze this reaction with high enantio- and regioselectivity, potentially forming multiple stereocenters in a single step. mappingignorance.org Furthermore, iridium-catalyzed asymmetric hydrogenation of cyclic enamines offers an effective method for producing optically active cyclic tertiary amines, which can be precursors to the target molecule. organic-chemistry.org Palladium-catalyzed intramolecular amination of C-H bonds has also been developed for the synthesis of pyrrolidines. organic-chemistry.org
| Metal/Ligand System | Reaction Type | Advantage |
| Copper(I) or Silver(I) / Chiral Phosphine | 1,3-Dipolar Cycloaddition | High atom economy, forms multiple stereocenters mappingignorance.org |
| Iridium / Chiral Ligand | Asymmetric Hydrogenation | Produces optically active amines organic-chemistry.org |
| Palladium / Chiral Ligand | Intramolecular C-H Amination | Direct functionalization of C-H bonds organic-chemistry.org |
| Rhodium / Chiral Diene | Asymmetric Hydroamination | Forms vinyl pyrrolidines enantioselectively organic-chemistry.org |
| Gold(I) / Chiral Phosphine | Intramolecular Hydroamination | Applicable to allene (B1206475) substrates organic-chemistry.org |
Stereochemical Control and Purity Enhancement in the Synthesis of this compound
Achieving high enantiomeric purity is critical. This involves not only the initial stereoselective synthesis but also methods to control and enhance the stereochemical integrity of the intermediates and the final product.
Diastereoselective Routes to Substituted Pyrrolidine Intermediates
Another approach involves the diastereoselective addition of organometallic reagents to chiral sulfinimines. The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the imine. Subsequent intramolecular cyclization then furnishes the pyrrolidine ring with a high degree of stereocontrol. nih.govacs.org
Resolution Techniques for Enantiomeric Separation and Purification
While asymmetric synthesis aims to produce a single enantiomer, often small amounts of the undesired enantiomer are still formed. In such cases, or when a racemic synthesis is employed, resolution techniques are necessary to obtain the enantiomerically pure product.
The most common method is crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. mdpi.com After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org
Chiral column chromatography is another powerful technique for separating enantiomers. mdpi.comkhanacademy.org This method utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. khanacademy.org
Kinetic resolution is a third approach that takes advantage of the different reaction rates of enantiomers with a chiral reagent or catalyst. libretexts.org One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched.
| Technique | Principle | Applicability |
| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Widely used for amines and carboxylic acids. wikipedia.org |
| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comkhanacademy.org | Broadly applicable but can be expensive for large-scale separations. |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent or catalyst. libretexts.org | Excellent when a suitable reaction is available. |
Protecting Group Chemistry in the Synthesis of N-Boc-Pyrrolidine Derivatives
The synthesis of complex molecules often necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions. organic-chemistry.org In the context of this compound, the tert-butyloxycarbonyl (Boc) group plays a crucial role in managing the reactivity of the pyrrolidine nitrogen.
Strategies for Boc-Protection and Deprotection of Amino Groups
The introduction and removal of the Boc protecting group are fundamental operations in syntheses involving N-Boc-pyrrolidine derivatives. The Boc group is valued because it effectively renders the amine nucleophilicity and basicity inert, yet it can be removed under specific and mild conditions. organic-chemistry.orgchemistrysteps.com
Boc-Protection: The most common method for protecting an amine with a Boc group involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). jk-sci.com This reaction is typically performed in the presence of a base. fishersci.co.uk The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. jk-sci.com This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes into carbon dioxide and the stable tert-butoxide anion. jk-sci.com A variety of solvents can be used, including tetrahydrofuran (B95107) (THF), acetonitrile, water, or biphasic systems like chloroform (B151607) and water. fishersci.co.uk Common bases include sodium bicarbonate, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). jk-sci.comfishersci.co.uk In some cases, the reaction can even be carried out under solvent-free conditions. jk-sci.com
Boc-Deprotection: The removal of the Boc group is typically achieved under acidic conditions. fishersci.co.uk This process involves the hydrolysis of the carbamate (B1207046) bond. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or aqueous solutions of hydrochloric acid (HCl) are commonly employed. jk-sci.comfishersci.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. chemistrysteps.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.comjk-sci.com The generation of the tert-butyl cation can sometimes lead to side reactions where it alkylates other nucleophilic sites in the molecule. acsgcipr.org To mitigate this, scavenger reagents are sometimes added. acsgcipr.orgorganic-chemistry.org
Table 1: Common Conditions for Boc-Protection and Deprotection of Amines This table is interactive. Click on the headers to sort.
| Process | Primary Reagent | Typical Base/Acid | Common Solvents | General Conditions |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Water | Room temperature to moderate heat (e.g., 40°C) fishersci.co.uk |
| Deprotection | Trifluoroacetic acid (TFA) | N/A (TFA is the acid) | Dichloromethane (DCM) | Room temperature jk-sci.com |
| Deprotection | Hydrochloric acid (HCl) | N/A (HCl is the acid) | Water, Dioxane, Ethyl Acetate | Room temperature fishersci.co.uk |
Mechanistic Investigations of Key Synthetic Transformations Involving this compound
Understanding the reaction mechanisms underlying the formation of the pyrrolidine ring and its subsequent functionalization is critical for optimizing synthetic routes and predicting outcomes.
Elucidation of Reaction Pathways and Transition States in Pyrrolidine Synthesis
The synthesis of the pyrrolidine core, the central scaffold of the title compound, can be achieved through various advanced chemical transformations, each with a distinct mechanistic pathway. While a specific pathway for this compound can start from chiral precursors like L-aspartic acid researchgate.net or trans-4-hydroxy-L-proline google.com, general mechanistic studies of pyrrolidine formation provide valuable insight.
One powerful method is the intramolecular C-H amination , often catalyzed by transition metals like copper or rhodium. In copper-catalyzed systems, mechanistic studies, including experimental and Density Functional Theory (DFT) investigations, propose a catalytic cycle involving Cu(I) and Cu(II) oxidation states. nih.govacs.org The reaction of an N-haloamide substrate with a Cu(I) catalyst can initiate a process leading to the formation of the five-membered pyrrolidine ring. nih.govacs.orgacs.orgnih.gov
Another sophisticated approach is the [3+2] cycloaddition reaction . For instance, iridium-catalyzed reductive generation of azomethine ylides from amides allows for their subsequent cycloaddition with alkenes. nih.govacs.org This method proceeds under mild conditions and allows for the construction of highly substituted pyrrolidines with high diastereoselectivity. nih.gov The reaction involves the partial reduction of an amide precursor, followed by elimination to generate the azomethine ylide dipole, which is then trapped by a dipolarophile (the alkene) to form the pyrrolidine ring. acs.org Mechanistic studies suggest that these reactions often proceed through highly asynchronous transition states. nih.gov
Other mechanistic pathways for pyrrolidine synthesis include tandem sequences, such as a copper-catalyzed amination/cyanation/alkylation, where an amine-tethered alkyne cyclizes and is subsequently functionalized in one pot. nih.gov The proposed mechanism involves the initial cyclization of the primary amine onto the alkyne to form an imine, which is then trapped by a cyanide source. nih.gov
Kinetic and Thermodynamic Considerations in Amine Functionalization Reactions
The reactions involved in synthesizing and modifying this compound are governed by the principles of kinetics and thermodynamics. These principles determine the rate at which a reaction proceeds (kinetics) and the position of the equilibrium between reactants and products (thermodynamics). fiveable.me
A reaction can be under either kinetic control or thermodynamic control . fiveable.me In a kinetically controlled reaction, the major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. fiveable.me In a thermodynamically controlled reaction, the major product is the most stable one, which corresponds to the lowest Gibbs free energy. fiveable.me The conversion of diamond to graphite, for example, is thermodynamically favorable but kinetically hindered by a very high activation energy, making it incredibly slow. fiveable.me
The relationship between the kinetics (activation energy) and thermodynamics (reaction energy) of a series of related reactions can often be described by models like the Bell-Evans-Polanyi principle or the more general non-linear relationships derived from the principle of microscopic reversibility. researchgate.netchemrxiv.org These models help rationalize how changes in the structure of a reactant, such as the substrate being functionalized, affect the reaction barrier. researchgate.net
In the context of amine functionalization, such as the reaction of the amino group on the pyrrolidine ring, both kinetic and thermodynamic factors are at play. For example, kinetic and binding studies of amine reporter groups have shown that intramolecular general base catalysis can significantly enhance the rate of carbinolamine formation. nih.gov Similarly, the association and dissociation kinetics (k_on and k_off) of molecules coming together for a reaction are influenced by factors like configurational entropy, which is the energy cost associated with restricting the motion of the molecules as they form a complex. acs.org These fundamental principles govern the efficiency and selectivity of the reactions used to build and derivatize complex molecules like those derived from this compound.
Advanced Analytical and Spectroscopic Characterization of S 1 Boc 3 Amino Pyrrolidine Hcl
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of (S)-1-Boc-3-amino-pyrrolidine HCl. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional group composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a comprehensive analysis using ¹H, ¹³C, and various 2D NMR techniques provides definitive assignments of all proton and carbon atoms, confirming the expected structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) reveals distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group of the Boc protecting group typically appears as a sharp singlet around 1.4 ppm. The protons of the pyrrolidine (B122466) ring exhibit more complex splitting patterns due to geminal and vicinal couplings. The methine proton at the chiral center (C3) is a key diagnostic signal. The protons on the nitrogen-bearing carbons (C2 and C5) and the methylene (B1212753) protons at C4 also show characteristic multiplets. The presence of the HCl salt can influence the chemical shifts of protons near the amino group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances include the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbons of the pyrrolidine ring resonate in the aliphatic region, with the chemical shifts of C2, C3, C4, and C5 providing further structural confirmation.
2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals and to understand the connectivity within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are employed. researchgate.netsdsu.eduyoutube.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. sdsu.edu For this compound, COSY spectra would show correlations between the protons on adjacent carbons in the pyrrolidine ring, helping to trace the spin system. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netsdsu.eduemerypharma.com It allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). researchgate.netemerypharma.com
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Proton | Chemical Shift (ppm) |
| Boc (9H, s) | ~1.42 |
| Pyrrolidine-H4 (2H, m) | ~2.0-2.2 |
| Pyrrolidine-H3 (1H, m) | ~3.5-3.7 |
| Pyrrolidine-H2, H5 (4H, m) | ~3.2-3.6 |
| NH₃⁺ (3H, br s) | ~8.0-9.0 |
Note: Predicted chemical shifts are for the HCl salt form and can vary based on the solvent and concentration.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Purity Assessment
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule, serving as a valuable tool for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the protonated amine (NH₃⁺) are expected in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the aliphatic pyrrolidine ring and the tert-butyl group will appear around 2975-2850 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the Boc-carbamate group is typically observed around 1690-1670 cm⁻¹. The C-N stretching vibrations and various bending vibrations (N-H, C-H) will be present in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. researchgate.net The C-C and C-N stretching vibrations of the pyrrolidine ring are expected to be Raman active. researchgate.net The symmetric stretching of the C(CH₃)₃ group would also give a characteristic Raman signal. For the HCl salt, changes in the Raman spectrum compared to the free base can be observed, particularly for vibrations involving the amino group. Raman spectroscopy can also be a powerful tool for at-line or in-line monitoring of reactions involving this compound. chemrxiv.org
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (NH₃⁺) | 3200-2800 (broad) | Weak |
| C-H Stretch (aliphatic) | 2975-2850 | 2975-2850 |
| C=O Stretch (Boc) | 1690-1670 (strong) | 1690-1670 |
| N-H Bend (NH₃⁺) | ~1600-1500 | |
| C-N Stretch | ~1250-1020 | ~1250-1020 |
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
For this compound, electrospray ionization (ESI) is a suitable method to generate the protonated molecular ion [M+H]⁺. The high-resolution mass spectrum will provide the exact mass of the molecule, confirming its elemental composition.
The fragmentation of the N-Boc protected amine follows characteristic pathways. A common fragmentation is the loss of the tert-butyl group as isobutylene (B52900) (56 Da), leading to a prominent fragment ion. hnxb.org.cn Another characteristic loss is the entire Boc group (100 Da). Further fragmentation of the pyrrolidine ring can also occur, providing additional structural information. hnxb.org.cnnih.govresearchgate.netwvu.edu The presence of the primary amine can lead to alpha-cleavage, which is the cleavage of the C-C bond adjacent to the C-N bond. hnxb.org.cn
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Separation
Chiral HPLC is the gold standard for separating enantiomers and determining their relative proportions. sigmaaldrich.comscas.co.jp The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. sigmaaldrich.comscas.co.jp For N-Boc protected amino compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have shown excellent performance. sigmaaldrich.com
The development of a chiral HPLC method for this compound would involve screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation of the (S) and (R) enantiomers. sigmaaldrich.comsigmaaldrich.com Once a suitable method is established, the enantiomeric excess (e.e.) can be accurately calculated by integrating the peak areas of the two enantiomers.
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) or Macrocyclic glycopeptide-based (e.g., Chirobiotic™ T) |
| Mobile Phase | Hexane/Isopropanol with an amine additive (for normal phase) or Acetonitrile/Water with a buffer (for reversed phase) |
| Detector | UV or Mass Spectrometer |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 20 - 40 °C |
Gas Chromatography (GC) with Chiral Stationary Phases for Volatile Derivatives
Gas chromatography can also be employed for the enantiomeric analysis of (S)-1-Boc-3-amino-pyrrolidine, typically after derivatization to increase its volatility. The free amine can be derivatized, for example, with a trifluoroacetyl group. The resulting derivative can then be separated on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov
The choice of the derivatizing agent and the chiral stationary phase is critical for achieving good separation. The determination of enantiomeric excess is performed by comparing the peak areas of the two enantiomeric derivatives. GC-MS can be used for simultaneous separation and identification of the enantiomers. nih.gov
| Parameter | Typical Conditions |
| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chirasil-Dex) |
| Carrier Gas | Helium or Hydrogen |
| Injector and Detector Temp. | 250 - 280 °C |
| Oven Temperature Program | Ramped temperature program to ensure good separation |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both the analytical and preparative separation of chiral compounds, including this compound. researchgate.net This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. selvita.comchromatographyonline.com The properties of supercritical CO₂, such as low viscosity and high diffusivity, allow for high-efficiency separations, rapid analysis times, and faster column equilibration compared to traditional high-performance liquid chromatography (HPLC). nih.govwaters.com
For analytical purposes, SFC is invaluable for determining the enantiomeric purity of this compound. The separation of its enantiomer, (R)-1-Boc-3-amino-pyrrolidine HCl, is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are particularly effective for this class of compounds. chromatographyonline.comnih.gov A polar organic modifier, such as methanol (B129727) or ethanol, is usually added to the CO₂ mobile phase to increase its solvating power and achieve the desired retention and selectivity for the polar amine. chromatographyonline.com Detection is commonly performed using UV-Vis spectroscopy or mass spectrometry (MS), with the latter providing structural confirmation and enhanced sensitivity. nih.govresearchgate.net
On a larger scale, preparative SFC is an efficient and environmentally friendly method for isolating high-purity this compound. selvita.comwaters.com The use of supercritical CO₂ as the main solvent significantly reduces the consumption of toxic organic solvents like hexane, which are often used in normal-phase HPLC. selvita.com After the separation, the CO₂ is simply vented off, and the small volume of organic modifier is easily removed, leading to a more concentrated product and a streamlined downstream process. waters.com This makes preparative SFC a preferred "green chemistry" approach in pharmaceutical development. selvita.com
Below is a table summarizing typical conditions for the SFC analysis of this compound.
Table 1: Representative SFC Method Parameters
| Parameter | Analytical Separation | Preparative Separation |
|---|---|---|
| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IC, 3 µm) | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IC, 5 µm) |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Mobile Phase | Supercritical CO₂ / Methanol (with basic additive like diethylamine) | Supercritical CO₂ / Methanol |
| Gradient/Isocratic | Isocratic (e.g., 15% Methanol) | Isocratic or Gradient |
| Flow Rate | 2.5 - 4.0 mL/min | 50 - 100 mL/min |
| Backpressure | 150 bar | 120 - 150 bar |
| Temperature | 40 °C | 35 - 40 °C |
| Detection | UV (210 nm), MS | UV (210 nm), Mass-directed fractionation |
X-ray Crystallography and Solid-State Characterization of this compound
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in its solid state. For this compound, this includes the absolute configuration, molecular conformation, and crystal packing. This solid-state characterization is critical for understanding the material's physical properties and ensuring consistency in pharmaceutical manufacturing.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute stereochemistry of a chiral molecule. By successfully growing a single crystal of this compound, its precise three-dimensional structure can be elucidated. The analysis confirms that the amino group is attached to the third carbon of the pyrrolidine ring and, crucially, verifies its (S)-configuration. For organic molecules lacking heavy atoms, determining the absolute configuration can be challenging due to low resonant scattering. researchgate.net In such cases, the known stereochemistry of the starting material, often a naturally derived chiral compound, is used in conjunction with the crystallographic data to confidently assign the absolute structure. researchgate.net
The SCXRD data also reveals the preferred conformation of the molecule in the crystalline state. The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. researchgate.net The analysis would define the specific puckering of the ring and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group relative to the pyrrolidine ring. Furthermore, the data provides detailed insight into intermolecular interactions, such as hydrogen bonds involving the ammonium (B1175870) group (from the HCl salt), the secondary amine within the ring (if deprotonated), and the carbonyl oxygen of the Boc group, which dictate how the molecules pack into a crystal lattice. nih.gov
While SCXRD analyzes a single, perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk powder sample, making it an essential tool for routine quality control and solid-form screening. The PXRD pattern is a fingerprint of a specific crystalline form. nih.gov For this compound, PXRD is used to confirm that the material produced consistently adopts the same crystalline structure from batch to batch.
A key application of PXRD is the investigation of polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have distinct physical properties, including solubility, stability, and melting point, which are critical parameters in drug development. By analyzing the PXRD pattern, researchers can identify the presence of different polymorphs or an amorphous (non-crystalline) solid. The technique is sensitive enough to detect changes in the crystalline form that may occur during processing or storage. nih.gov A typical PXRD pattern is represented as a plot of diffraction angle (2θ) versus signal intensity.
Table 2: Representative PXRD Data for a Crystalline Form of this compound
| Diffraction Angle (2θ) | Relative Intensity (%) |
|---|---|
| 8.5° | 45 |
| 12.1° | 80 |
| 15.8° | 100 |
| 19.3° | 65 |
| 21.0° | 90 |
| 24.5° | 50 |
Computational and Theoretical Investigations of S 1 Boc 3 Amino Pyrrolidine Hcl
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. physchemres.org It is a widely applied technique for predicting molecular geometries, energies, and the spatial distribution of electrons. nih.gov For (S)-1-Boc-3-amino-pyrrolidine HCl, a DFT analysis would center on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is a key indicator of the molecule's capacity to donate electrons, whereas the LUMO's energy reflects its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net
Another significant output from DFT calculations is the charge distribution, which can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the molecule's surface, effectively identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov In the case of this compound, an MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the tert-butoxycarbonyl (Boc) group and a pronounced positive potential (blue) near the ammonium (B1175870) group's protons, highlighting these areas as primary sites for intermolecular interactions.
To further refine the understanding of charge distribution and intramolecular bonding, Natural Bond Orbital (NBO) analysis is frequently performed alongside DFT calculations. physchemres.orgresearchgate.net
Table 1: Illustrative DFT-Calculated Parameters for a Molecule like this compound This table is presented for illustrative purposes to demonstrate the type of data generated from DFT calculations. Specific, published computational data for the target compound is not readily available.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | +0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and low reactivity |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data
Computational chemistry provides highly reliable predictions of spectroscopic data, which serve as a crucial tool for validating both the computational model and experimental structural assignments. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net A strong linear correlation between the predicted and experimentally measured shifts confirms the proposed structure and validates the computational methodology. scispace.com
In a similar fashion, theoretical vibrational frequencies can be computed and compared with experimental Fourier-Transform Infrared (FT-IR) spectra. researchgate.net This comparison aids in the precise assignment of observed vibrational bands to specific functional groups and motions within the molecule. For this compound, this would enable the confident assignment of absorptions corresponding to N-H stretches and bends of the ammonium group, the C=O stretch of the Boc-group carbamate (B1207046), and various C-N and C-C vibrations within the pyrrolidine (B122466) ring.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data Comparison This table illustrates how computationally derived data is typically compared with experimental results. The values presented are hypothetical.
| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (Boc, quat.) | 81.2 | 80.5 |
| C=O (Boc) | 155.4 | 154.9 |
| C (pyrrolidine, CH-NH₃⁺) | 51.0 | 50.3 |
| IR Frequency | Predicted (cm⁻¹) | Experimental (cm⁻¹) |
| N-H Stretch | 3280 | 3275 |
| C=O Stretch | 1705 | 1698 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are essential for studying the time-dependent behavior, including the conformational flexibility and dynamics of molecules. nih.gov
Exploration of Conformational Landscapes in Solution and Gas Phase
The five-membered pyrrolidine ring is inherently non-planar and adopts puckered conformations, which are generally classified as "envelope" or "twist" forms. MD simulations can map the potential energy surface of this compound to identify the lowest energy, and therefore most populated, conformers. These simulations model the atomic motions over time, providing a dynamic view of the ring's puckering and the rotational freedom of its substituents, namely the bulky Boc group and the charged amino group. This analysis is vital for understanding how the molecule's shape and flexibility influence its interactions in various environments. chemrxiv.org
Solvent Effects on the Preferred Conformations of the Pyrrolidine Ring
The choice of solvent can profoundly impact the conformational equilibrium of a flexible molecule. rsc.orgresearchgate.net MD simulations that include explicit solvent molecules are capable of capturing the specific solute-solvent interactions, such as hydrogen bonds, that dictate conformational preference. rsc.org For this compound, simulations in polar protic solvents like water or methanol (B129727) would reveal extensive hydrogen bonding networks involving the ammonium protons as donors and the carbamate oxygens as acceptors. These strong, directional interactions can stabilize specific ring conformations that might not be favored in the gas phase or in a non-polar solvent like chloroform (B151607). rsc.org Indeed, computational studies on the parent pyrrolidine molecule have demonstrated that hydrogen bonding from solvent molecules significantly modulates its chemical properties. rsc.org
In Silico Modeling of Reaction Pathways and Mechanisms Involving this compound
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. As this compound is a versatile building block used in the synthesis of many pharmaceutical compounds, mdpi.com theoretical methods can be applied to model its behavior in key synthetic transformations like nucleophilic substitution or acylation reactions.
Transition State Localization and Energy Barrier Determination for Synthetic Reactions
The synthesis of chiral pyrrolidines is a cornerstone of medicinal chemistry and materials science. Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and determine the activation energy barrier that molecules must overcome to transform from reactants to products.
These computational findings are critical for optimizing reaction conditions. By understanding the energetic landscape of a reaction, chemists can devise strategies to lower the activation energy of the rate-limiting step, for example, by choosing a more suitable solvent or catalyst.
Table 1: Calculated Energy Barriers for the Synthesis of Pyrrolidinedione Derivatives This table is generated based on data from a study on the synthesis of pyrrolidinedione derivatives and is intended to be illustrative of the types of data obtained through computational analysis.
| Reaction Step | Calculated Energy Barrier (kJ mol⁻¹) |
| Deprotonated Nitromethane Addition to Coumarin | 21.7 |
| Proton Transfer from Methylene (B1212753) to Nitro Group | 197.8 |
Similarly, DFT calculations have been employed to study the ring contraction of pyridines to form pyrrolidine derivatives. researchgate.net These studies calculate the Gibbs free energies of intermediates and transition states, providing a thermodynamic and kinetic profile of the reaction. researchgate.net Such information is invaluable for predicting the feasibility of a proposed synthetic route and for understanding the factors that control product distribution.
Catalyst Design and Optimization through Computational Approaches for Enantioselectivity
The synthesis of a specific enantiomer, such as (S)-1-Boc-3-amino-pyrrolidine, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Computational methods have become a cornerstone in the development of catalysts that can achieve high levels of enantioselectivity. chiralpedia.comchemrxiv.org
Computational approaches to catalyst design can be broadly categorized into two types: those that rely on a detailed understanding of the reaction mechanism and those that are data-driven. chemrxiv.org Mechanism-based approaches often use quantum mechanics (QM) and molecular mechanics (MM) methods to model the interaction between the catalyst, substrate, and reagents. chiralpedia.com By calculating the energies of the diastereomeric transition states that lead to the (S) and (R) enantiomers, researchers can predict the enantiomeric excess (e.e.) of a reaction.
For instance, computational studies on the asymmetric C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a compound structurally related to the pyrrolidine core of the title compound, have been conducted to rationalize the observed reactivity and selectivity. acs.org These studies can help identify the key interactions between the catalyst and the substrate that are responsible for chiral induction. This knowledge can then be used to rationally design new catalysts with improved performance.
Data-driven methods, on the other hand, employ machine learning and artificial intelligence to identify patterns in large datasets of reactions. chiralpedia.com By correlating catalyst structure with enantioselectivity, these models can predict the best catalyst for a given transformation without the need for explicit mechanistic modeling. chiralpedia.com
The power of computational catalyst design is exemplified by the development of chiral ligands for transition metal catalysts. acs.org By systematically modifying the structure of a ligand in silico and evaluating its predicted effect on enantioselectivity, researchers can rapidly screen a large number of potential candidates before committing to their synthesis and experimental testing. This approach significantly accelerates the discovery of new and more effective catalysts for the synthesis of chiral amines. nih.gov
Table 2: Key Computational Approaches in Asymmetric Catalyst Design This table summarizes general computational methods and their applications in the design of enantioselective catalysts.
| Computational Method | Application in Catalyst Design | Key Insights Provided |
| Quantum Mechanics (QM) | Calculation of transition state energies | Enantioselectivity prediction, understanding the origin of stereocontrol |
| Molecular Mechanics (MM) | Modeling of large catalyst-substrate complexes | Conformational analysis, identification of key steric and electronic interactions |
| Molecular Dynamics (MD) | Simulation of catalyst and substrate dynamics | Understanding the role of solvent and temperature, assessing catalyst stability |
| Machine Learning (ML) | Data-driven prediction of enantioselectivity | Rapid screening of catalyst libraries, identification of structure-activity relationships |
Emerging Research Directions and Future Perspectives for S 1 Boc 3 Amino Pyrrolidine Hcl
Development of More Sustainable and Greener Synthetic Routes for Pyrrolidine (B122466) Scaffolds
The chemical industry's shift towards sustainability has spurred the development of greener synthetic methodologies for producing complex molecules like chiral pyrrolidines. These efforts aim to reduce waste, minimize the use of hazardous reagents, and employ renewable resources and catalysts.
One of the most promising green strategies is the use of biocatalysis. Chemoenzymatic methods are being developed for the efficient production of chiral 3-aminopyrrolidine (B1265635) derivatives. A notable example involves the enantioselective enzymatic hydrolysis of N-protected D-asparagine esters. This method utilizes proteases to achieve high optical purities (>95% ee) and good chemical yields (>40%). nih.gov The resulting unnatural D-asparagine derivative can then be converted into benzyl-protected (R)-3-aminopyrrolidine, a key chiral building block, through sequential cyclization, deprotection, and reduction steps. nih.gov
Furthermore, transaminases are being employed in the enzymatic synthesis of (S)-3-aminopyrrolidine compounds. A patented method describes the use of transaminase and an amino donor to convert 3-pyrrolidone compounds into the desired chiral amine, which is then used to produce (S,S)-2,8-diazabicyclo[4.3.0]nonane, an intermediate for drugs like Moxifloxacin. nih.gov
Directed evolution of enzymes is pushing the boundaries of biocatalytic synthesis. Researchers have engineered variants of cytochrome P411, a P450 enzyme, to catalyze the intramolecular C(sp³)–H amination of organic azides. This "new-to-nature" enzymatic reaction forges the pyrrolidine ring with good to high enantioselectivity (up to 99:1 er) and catalytic efficiency. rsc.orgmedchemexpress.comsigmaaldrich.com This biocatalytic platform offers a concise and powerful route for preparing chiral N-heterocycles from simple azide (B81097) precursors under mild conditions. medchemexpress.comnih.gov
Table 1: Examples of Sustainable Synthetic Routes for Chiral Pyrrolidines
Generated code Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production
The demand for large and diverse libraries of chemical compounds for drug discovery has driven the adoption of advanced manufacturing technologies like flow chemistry and automated synthesis. These platforms offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, scalability, and the potential for high-throughput production. sigmaaldrich.com The synthesis of chiral pyrrolidines, including derivatives of (S)-1-Boc-3-amino-pyrrolidine, is increasingly benefiting from these innovations.
Flow chemistry, where reagents are continuously pumped through a reactor, enables precise control over reaction parameters such as temperature, pressure, and residence time. This has been successfully applied to the synthesis of trisubstituted drug-like pyrrolidines. medchemexpress.comsigmaaldrich.com By linking different flow reactors, multi-step syntheses can be performed sequentially without the need to isolate intermediates, significantly expediting the overall process. medchemexpress.com For example, a [3+2] cycloaddition to form the pyrrolidine ring can be immediately followed by a flow-through reduction step. medchemexpress.com
A highly relevant example is the development of a continuous flow system for the synthesis of (S)-1-Boc-3-aminopiperidine, a close structural analog of the target compound. This system utilizes an immobilized ω-transaminase enzyme in a packed-bed reactor. nih.gov The process achieved 95% conversion within a 10-minute residence time and demonstrated outstanding efficiency with a space-time yield of 930.73 g·L⁻¹·day⁻¹, highlighting the potential for large-scale, efficient production of such chiral building blocks. nih.gov
Automated synthesis platforms are also revolutionizing the creation of compound libraries. Researchers have developed methods for the automated, nanoscale synthesis of iminopyrrolidine derivatives using non-contact dispensing technology. nih.govnih.gov This allows for the rapid preparation of thousands of different derivatives in a fully automated fashion, generating large datasets that can be leveraged by machine learning for the discovery of novel reactions and structure-activity relationships. nih.govnih.gov This combination of miniaturization and automation accelerates the drug discovery pipeline, from initial scouting at the nanomole scale to validation at the millimole scale. nih.gov
**Table 3: Advantages of Advanced Synthesis Platforms for Pyrrolidine Derivatives**
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Generated code Q & A
Q. What are the key physicochemical properties of (S)-1-Boc-3-amino-pyrrolidine HCl, and how do they influence experimental design?
The compound has a molecular formula of C₉H₁₈N₂O₂·HCl , a molecular weight of 236.7 g/mol , and a CAS number of 122536-76-9 (enantiomeric purity ≥99%) . Its Boc (tert-butoxycarbonyl) group confers stability under basic conditions but is acid-labile, necessitating careful pH control during deprotection steps. The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), which is critical for reactions in aqueous media. Researchers should verify enantiopurity via chiral HPLC or polarimetry to avoid unintended stereochemical outcomes .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Waste Disposal: Collect waste separately and transfer to licensed hazardous waste facilities to avoid environmental contamination .
- Storage: Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .
Q. How can researchers confirm the structural integrity of this compound after synthesis or procurement?
- Spectroscopic Analysis: Use H/C NMR to confirm the presence of the Boc group (characteristic tert-butyl peak at ~1.4 ppm) and pyrrolidine ring protons (3.0–3.5 ppm).
- Mass Spectrometry: ESI-MS should show a molecular ion peak at m/z 186.255 (free base) and 236.7 (HCl salt) .
- Elemental Analysis: Match experimental C, H, N, and Cl percentages with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound impact its application in asymmetric catalysis or drug discovery?
Even minor R-enantiomer contamination (e.g., 1%) can alter stereoselectivity in catalytic reactions or reduce binding affinity in chiral drug targets. To mitigate this:
- Purification: Recrystallize using chiral resolving agents (e.g., L-tartaric acid) .
- Quality Control: Employ chiral stationary-phase HPLC with a polar organic mobile phase (e.g., hexane/isopropanol) to achieve baseline separation of enantiomers .
Q. What strategies optimize the Boc deprotection step for this compound without compromising the pyrrolidine scaffold?
- Acid Selection: Use 4M HCl in dioxane (0–5°C) for controlled deprotection. Avoid strong acids (e.g., TFA) at elevated temperatures, which may degrade the pyrrolidine ring .
- Monitoring: Track reaction progress via TLC (Rf shift) or in situ FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
- Workup: Neutralize with cold aqueous NaHCO₃ and extract the free amine into dichloromethane to isolate the product .
Q. How do contradictory reports on the stability of Boc-protected amines in aqueous media apply to this compound?
While Boc groups are generally stable in neutral/basic water, trace acids (e.g., from solvent impurities) can accelerate hydrolysis. To resolve contradictions:
Q. What role does this compound play in peptidomimetic drug design, and what are common synthetic pitfalls?
The compound serves as a constrained proline analog, enhancing peptide backbone rigidity and resistance to proteolysis. Challenges include:
- Ring Distortion: Avoid prolonged heating during coupling steps (e.g., HATU/DIPEA), which may racemize the stereocenter.
- Side Reactions: Protect the free amine post-Boc removal with Fmoc or Alloc groups before further functionalization .
Methodological Notes
- Contradiction Analysis: When encountering conflicting data (e.g., stability in solvents), apply Plomp’s iterative research framework: (1) Replicate experiments under standardized conditions, (2) Compare with structurally analogous compounds, and (3) Validate via orthogonal analytical methods .
- Experimental Design: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
